Caesalmin E
CAS No.:
Cat. No.: VC20766187
Molecular Formula: C26H36O9
Molecular Weight: 492.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H36O9 |
|---|---|
| Molecular Weight | 492.6 g/mol |
| IUPAC Name | [(1S,4aR,5S,6R,6aS,7S,11aS,11bS)-5,6-diacetyloxy-4a,7-dihydroxy-4,4,7,11b-tetramethyl-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-1-yl] acetate |
| Standard InChI | InChI=1S/C26H36O9/c1-13(27)33-19-8-10-23(4,5)26(31)22(35-15(3)29)21(34-14(2)28)20-17(24(19,26)6)12-18-16(9-11-32-18)25(20,7)30/h9,11,17,19-22,30-31H,8,10,12H2,1-7H3/t17-,19-,20-,21+,22-,24-,25+,26+/m0/s1 |
| Standard InChI Key | ZMDJQZBKCANBDV-GZEDFXFRSA-N |
| Isomeric SMILES | CC(=O)O[C@H]1CCC([C@]2([C@]1([C@H]3CC4=C(C=CO4)[C@@]([C@@H]3[C@H]([C@@H]2OC(=O)C)OC(=O)C)(C)O)C)O)(C)C |
| Canonical SMILES | CC(=O)OC1CCC(C2(C1(C3CC4=C(C=CO4)C(C3C(C2OC(=O)C)OC(=O)C)(C)O)C)O)(C)C |
| Appearance | Powder |
Introduction
Caesalmin E is a cassane-type diterpenoid compound primarily isolated from plant species in the Caesalpinia genus, notably Caesalpinia minax and Guilandina bonduc. This compound has garnered attention in phytochemical research due to its structural complexity and potential biological relevance. Below is a detailed synthesis of current knowledge about Caesalmin E, organized into key sections supported by diverse academic sources.
Natural Sources and Extraction
Caesalmin E is predominantly isolated from:
Extraction Methods:
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Methanolic extracts of seed kernels subjected to column chromatography and preparative TLC .
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Co-isolated with related diterpenoids such as caesalmin B, C, and norcaesalpinins .
Analytical Characterization
Key spectroscopic data for identification:
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IR Spectroscopy: Peaks at 3575 cm<sup>-1</sup> (hydroxyl), 1750 cm<sup>-1</sup> (lactone carbonyl), and 1735 cm<sup>-1</sup> (ester carbonyl) .
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NMR: Distinct signals for acetyl methyls (δ<sub>H</sub> 2.15), furan protons (δ<sub>H</sub> 7.30, 6.60), and oxygenated methines .
Research Gaps and Future Directions
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Bioactivity Profiling: No in vivo or in vitro studies directly evaluate Caesalmin E’s pharmacological effects.
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Synthetic Routes: Total synthesis remains unexplored, limiting scalable production.
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Structure-Activity Relationships: Comparative studies with analogs (e.g., caesalmin C) could elucidate functional group contributions .
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